4-(Pyridin-3-yl)but-3-yn-2-one
Description
4-(Pyridin-3-yl)but-3-yn-2-one is an organic compound characterized by a pyridine ring connected to a but-3-yn-2-one moiety. Its molecular formula is C₉H₇NO, with a molecular weight of 145.16 g/mol. The pyridine ring, an electron-deficient heterocycle, provides sites for hydrogen bonding and coordination chemistry, while the conjugated ynone system (C≡C–C=O) imparts rigidity and linearity. This structural combination makes the compound valuable in synthetic chemistry, particularly in cycloaddition reactions and as a precursor for bioactive molecules. Its applications span pharmaceuticals, materials science, and catalysis, though specific biological activities require further exploration .
Properties
CAS No. |
114880-30-7 |
|---|---|
Molecular Formula |
C9H7NO |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
4-pyridin-3-ylbut-3-yn-2-one |
InChI |
InChI=1S/C9H7NO/c1-8(11)4-5-9-3-2-6-10-7-9/h2-3,6-7H,1H3 |
InChI Key |
WAKHZSNXAAJAOP-UHFFFAOYSA-N |
SMILES |
CC(=O)C#CC1=CN=CC=C1 |
Canonical SMILES |
CC(=O)C#CC1=CN=CC=C1 |
Synonyms |
3-Butyn-2-one,4-(3-pyridinyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparisons
Electronic Effects
- Pyridinyl vs. Nitrophenyl : The pyridine ring in this compound is electron-deficient, enabling coordination with metal ions. In contrast, 4-(4-Nitrophenyl)but-3-en-2-one’s nitro group intensifies electron withdrawal, making it more reactive in electrophilic substitutions .
- Methylphenyl vs. Pyridinyl : The methyl group in 4-(2-Methylphenyl)but-3-yn-2-one donates electrons, increasing aromatic ring electron density, whereas pyridine’s nitrogen withdraws electrons .
Conjugation and Reactivity Ynone vs. Enone: The triple bond in ynones (e.g., this compound) reduces conjugation compared to enones (e.g., 4-(4-Nitrophenyl)but-3-en-2-one), leading to distinct reactivity in Diels-Alder or Michael addition reactions . Isoxazole vs. Pyridine: The isoxazole ring in (E)-4-(3-Phenylisoxazol-5-yl)but-3-en-2-one offers additional heteroatom-mediated reactivity, such as hydrogen bonding or photochemical activity, unlike pyridine’s lone pair .
Biological and Synthetic Relevance Medicinal Chemistry: The amino and chloro substituents in 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine enhance its bioactivity, likely targeting enzymes or receptors. Synthetic Utility: Propargyl alcohol derivatives (e.g., 3-(4-Chloropyridin-3-yl)prop-2-yn-1-ol) are pivotal in click chemistry, whereas ynones like this compound serve as rigid building blocks in organic synthesis .
Table 2: Physicochemical Data
| Compound Name | Melting Point (°C) | Boiling Point (°C) | Solubility (Common Solvents) |
|---|---|---|---|
| This compound | Not reported | Not reported | DMSO, THF, Chloroform |
| 4-(4-Nitrophenyl)but-3-en-2-one | 98–102 | 320 (dec.) | Ethanol, Acetone |
| 4-(2-Methylphenyl)but-3-yn-2-one | Not reported | Not reported | Dichloromethane, Ether |
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